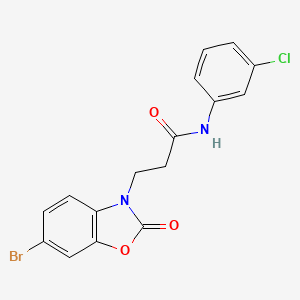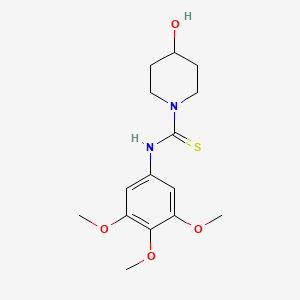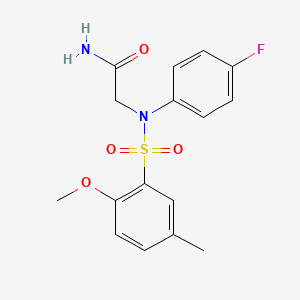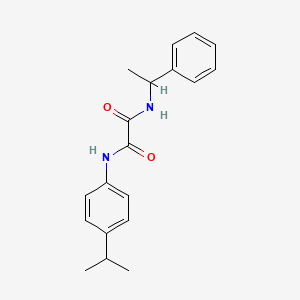
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
概要
説明
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6-position of the benzoxazole ring and a chlorophenyl group attached to the propanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-bromo-4-chlorobenzoic acid, under acidic or basic conditions.
Amidation: The final step involves the reaction of the brominated benzoxazole with 3-chlorophenylpropanoic acid or its derivatives to form the desired propanamide compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to replace the halogens.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Hydroxylated derivatives of the benzoxazole ring.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with the chlorine atom at a different position on the phenyl ring.
Uniqueness
The presence of both bromine and chlorine atoms in 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide may confer unique chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets, compared to its analogs.
特性
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3/c17-10-4-5-13-14(8-10)23-16(22)20(13)7-6-15(21)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITNMMJTGUMXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B4245591.png)
![3-(3,4-dimethoxyphenyl)-5-ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4245598.png)
![N-benzyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4245605.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4245611.png)
![8-fluoro-5-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4245620.png)

![4-[(Naphthalen-1-ylmethylamino)methyl]benzoic acid;hydrochloride](/img/structure/B4245638.png)
![4-CHLORO-N~1~-[2-(4-METHOXYANILINO)-2-OXOETHYL]BENZAMIDE](/img/structure/B4245654.png)
![4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4245667.png)
![Ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate](/img/structure/B4245673.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B4245680.png)
![methyl 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxylate](/img/structure/B4245689.png)


